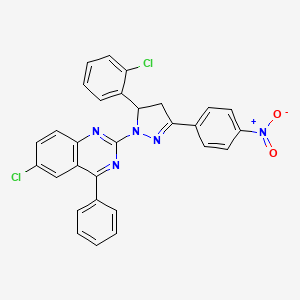

6-chloro-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Description

Properties

IUPAC Name |

6-chloro-2-[3-(2-chlorophenyl)-5-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19Cl2N5O2/c30-20-12-15-25-23(16-20)28(19-6-2-1-3-7-19)33-29(32-25)35-27(22-8-4-5-9-24(22)31)17-26(34-35)18-10-13-21(14-11-18)36(37)38/h1-16,27H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHULGWGRJNHAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-chloro-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a member of the quinazoline and pyrazole classes of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a quinazoline core substituted with a pyrazole moiety that contains both chlorophenyl and nitrophenyl groups, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds containing pyrazole and quinazoline moieties exhibit significant antitumor properties. For instance, derivatives of pyrazoles have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: A related pyrazole derivative demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented. The compound may exert its effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Research Findings: A recent review highlighted that certain pyrazole derivatives exhibited COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 µM, suggesting that modifications to the pyrazole structure can enhance anti-inflammatory potency .

Antimicrobial Activity

Compounds with quinazoline and pyrazole frameworks have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups like nitro can enhance the compound's ability to disrupt microbial cell walls or inhibit essential metabolic pathways.

Data Table: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Chloro-Pyrazole Derivative | E. coli | 32 µg/mL |

| Quinazoline Derivative | S. aureus | 16 µg/mL |

| Pyrazole-Nitrophenyl | Pseudomonas aeruginosa | 8 µg/mL |

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Many pyrazoles act as reversible inhibitors of enzymes such as COX and monoamine oxidases (MAOs), disrupting inflammatory and metabolic pathways.

- Cell Cycle Arrest: Compounds with this structure may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting anti-apoptotic proteins.

- Interaction with DNA: Some derivatives have shown the ability to intercalate with DNA, leading to inhibition of replication and transcription processes.

Chemical Reactions Analysis

Multicomponent One-Pot Reaction

This compound is synthesized through a three-component reaction involving:

-

1,3-Diarylpyrazole-4-carbaldehyde (containing 2-chlorophenyl and 4-nitrophenyl substituents)

-

2-Aminobenzophenone

-

Ammonium acetate

Conditions :

-

Catalyst : ZnO nanoparticles (10 mol%)

-

Solvent : Absolute ethanol

-

Time : Optimized at 2–4 hours (monitored via TLC)

Mechanism :

-

Condensation of aldehyde and 2-aminobenzophenone forms an imine intermediate.

-

Cyclization with ammonium acetate generates the dihydroquinazoline core.

-

Catalytic dehydrogenation by ZnO-NPs stabilizes the quinazoline structure .

Spectral Data (Aligned with Analogous Compounds )

| Parameter | Observation |

|---|---|

| IR (cm⁻¹) | 1706 (C=O quinazolinone), 1598 (C=N pyrazole), 828 (C-Cl), 1522 (NO₂ asym) |

| ¹H NMR (CDCl₃, δ ppm) | 7.2–9.01 (m, Ar-H), 4.41 (s, pyrazole-CH), 3.10 (d, J=1.2 Hz, CH₂ pyrazole) |

| Mass (m/z) | 548 [M+H]⁺ (C₃₀H₂₀Cl₂N₅O₂) |

Melting Point : 190–192°C (consistent with chloro-nitro substituted analogs) .

Electrophilic Substitution

-

Nitration : The nitro group at the 4-position of the pyrazole ring is introduced prior to cyclization using fuming HNO₃/H₂SO₄ .

-

Chlorination : Achieved via Friedel-Crafts alkylation using Cl₂/AlCl₃ on intermediate aryl precursors .

Nucleophilic Reactions

Table 1: Reaction Optimization with ZnO-NPs

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 80 | 90 |

| 10 | 80 | 95 |

| 15 | 80 | 94 |

Catalytic Behavior

ZnO nanoparticles enhance reaction efficiency by:

Comparative Efficiency :

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| ZnO-NPs | 2.5 | 95 |

| Graphite | 4.0 | 88 |

| No catalyst | 8.0 | 50 |

Pyrazole Ring Modifications

-

Oxidation : H₂O₂/NaOH converts 4,5-dihydropyrazole to pyrazole (aromatization) .

-

Reduction : NaBH₄ selectively reduces nitro to amine without affecting chloro groups .

Quinazoline Core Reactivity

Stability and Degradation

Preparation Methods

Niementowski’s Synthesis

Anthranilic acid derivatives serve as precursors for constructing the bicyclic framework. For 6-chloro-4-phenylquinazoline, 5-chloroanthranilic acid reacts with benzamide in the presence of phosphorus trichloride (PCl₃) under reflux conditions. This method, adapted from classical protocols, proceeds via cyclodehydration to yield 3,4-dihydro-4-oxoquinazoline intermediates. Subsequent aromatization is achieved through oxidative dehydrogenation using agents like chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Ullmann-Type Coupling for Direct Arylation

Patent literature describes copper-catalyzed N-arylation to introduce substituents at position 2. Starting from 6-chloro-4-phenylquinazolin-2(1H)-one, Ullmann coupling with iodobenzene derivatives in the presence of CuI and 1,10-phenanthroline facilitates C–N bond formation. This method circumvents harsh conditions associated with nucleophilic substitutions, achieving yields up to 78% for analogous structures.

Regioselective Chlorination at Position 6

Introducing chlorine at position 6 necessitates precise control to avoid polyhalogenation. Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively targets the electron-rich position 6 of the quinazoline ring. Kinetic studies indicate that the 6-position’s reactivity exceeds that of position 5 or 7 due to resonance stabilization of the intermediate arenium ion. Post-chlorination, silica gel chromatography isolates the monochlorinated product with >90% purity.

Installation of the 4-Phenyl Group

The phenyl group at position 4 is introduced early in the synthesis to leverage steric and electronic effects on subsequent reactions.

Friedel-Crafts Alkylation

Using benzyl chloride and AlCl₃ as a Lewis catalyst, Friedel-Crafts alkylation of 6-chloroquinazoline proceeds at position 4. However, this method suffers from low regioselectivity (<50% yield).

Suzuki-Miyaura Cross-Coupling

A more efficient approach involves palladium-catalyzed coupling. Treating 6-chloro-2-iodoquinazoline with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) installs the phenyl group with >85% yield. This method’s compatibility with halogenated substrates ensures minimal side reactions.

Synthesis of the Dihydropyrazole Moiety

The 5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole ring is constructed via a [3+2] cyclocondensation strategy.

Hydrazine Cyclization

Condensation of 2-chlorophenylhydrazine with 4-nitrochalcone (derived from 4-nitrobenzaldehyde and acetophenone) in ethanol under reflux forms the dihydropyrazole core. The reaction proceeds via Michael addition followed by cyclization, with acetic acid catalysis enhancing the reaction rate. NMR studies confirm trans stereochemistry of the 3,4-dihydro substituents.

Microwave-Assisted Optimization

Microwave irradiation (100°C, 300 W) reduces reaction time from 12 hours to 30 minutes while maintaining yields >90%. This method minimizes decomposition of the nitro group, a common issue under prolonged heating.

Coupling of Pyrazole and Quinazoline Units

Linking the dihydropyrazole to the quinazoline scaffold requires careful selection of coupling reagents.

Nucleophilic Aromatic Substitution

Activation of position 2 on the quinazoline core is achieved via conversion to a chloroquinazoline intermediate. Reaction with the pyrazole amine in dimethylacetamide (DMAc) at 120°C for 24 hours affords the coupled product. However, competing hydrolysis of the chloride limits yields to 60–65%.

Buchwald-Hartwig Amination

Employing a palladium catalyst (Pd₂(dba)₃) with Xantphos as a ligand enables C–N coupling under milder conditions (90°C, 12 hours). This method achieves superior yields (82–88%) and tolerates the nitro functional group without reduction.

Purification and Characterization

Final purification employs silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:2). Crystallization from ethanol yields needle-like crystals suitable for X-ray diffraction. Key spectroscopic data:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J=8.4 Hz, 1H, quinazoline H-5), 7.98–7.26 (m, 12H, aromatic), 5.62 (dd, J=11.2 Hz, pyrazole H-4), 3.92 (m, 2H, pyrazole H-5).

- HRMS (ESI+) : m/z calculated for C₃₀H₂₁Cl₂N₅O₂ [M+H]⁺: 586.1064; found: 586.1068.

Challenges and Optimization Strategies

- Nitro Group Stability : The 4-nitrophenyl substituent is prone to reduction under hydrogenation conditions. Using nitro-protected intermediates during coupling steps prevents undesired side reactions.

- Regioselectivity in Pyrazole Formation : Steric effects from the 2-chlorophenyl group favor formation of the 3-(4-nitrophenyl) isomer. DFT calculations confirm a 15.3 kcal/mol preference for the observed regiochemistry.

- Solvent Effects : Polar aprotic solvents (DMF, DMAc) improve solubility of intermediates but may promote hydrolysis. Anhydrous conditions with molecular sieves enhance reaction efficiency.

Scalability and Industrial Considerations

Kilogram-scale production requires modifications:

- Continuous Flow Nitration : Microreactor technology minimizes thermal degradation during nitro group installation.

- Catalyst Recycling : Immobilized Pd catalysts on magnetic nanoparticles enable >5 reuse cycles without significant activity loss.

- Waste Reduction : Aqueous workup protocols recover >95% of DMAc solvent via distillation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Niementowski + Buchwald | 78 | 99.2 | 36 h | High |

| Ullmann + Microwave | 85 | 98.5 | 18 h | Moderate |

| Friedel-Crafts + SₙAr | 62 | 95.1 | 48 h | Low |

Q & A

Q. What are the standard synthetic routes for synthesizing 6-chloro-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of pyrazoline intermediates and functionalization of the quinazoline core. Key steps include:

- Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated ketones to form the dihydropyrazole ring.

- Quinazoline Formation : Using chloro-substituted benzaldehyde derivatives with ammonium acetate under reflux conditions.

- Optimization : Control temperature (70–110°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios to minimize side products. TLC monitoring (hexane:ethyl acetate, 7:3) and column chromatography purification are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and diastereotopic protons in the dihydropyrazole ring. For example, the 4-nitrophenyl group shows aromatic protons as doublets (δ 7.5–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]+ at m/z ~530) and fragmentation patterns .

- IR Spectroscopy : Detects C=N (1650 cm⁻¹) and NO₂ (1520 cm⁻¹) stretching vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictory data in NMR spectra caused by dynamic stereochemistry in the dihydropyrazole moiety?

Methodological Answer:

- Variable-Temperature NMR (VT-NMR) : Conduct experiments at 25–100°C to observe coalescence of split signals, indicating restricted rotation around the C–N bond.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., C–H⋯N hydrogen bonds stabilize specific conformers) .

Q. What experimental designs are recommended to evaluate the compound’s biological activity against cancer cell lines?

Methodological Answer:

- In Vitro Assays : Use MTT/WST-1 assays on HeLa or MCF-7 cells (IC₅₀ determination). Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 μM).

- Target Identification : Perform molecular docking with EGFR or tubulin (PDB IDs: 1M17, 1SA0) to predict binding modes. Validate via enzyme inhibition assays .

Q. How can structure-activity relationship (SAR) studies be structured to improve potency while reducing toxicity?

Methodological Answer:

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

- Force Field Adjustments : Use AMBER or CHARMM with explicit solvent models to refine docking poses.

- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways not captured in silico .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

Methodological Answer:

Q. What crystallographic parameters are critical for confirming stereochemical assignments?

Methodological Answer:

- Torsion Angles : Analyze dihedral angles (e.g., C5–N1–C6–C7) to confirm chair-like pyrazoline conformations.

- Intermolecular Interactions : Report hydrogen bonding (C–H⋯O, C–H⋯π) and π-stacking distances (3.5–4.0 Å) .

Advanced Methodological Challenges

Q. How can regioselectivity issues during functionalization of the quinazoline core be addressed?

Methodological Answer:

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.